molecular formula C10H8F3NO2 B13902290 (1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one

(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one

Cat. No.: B13902290
M. Wt: 231.17 g/mol
InChI Key: RNUHAHITXATNSH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one (CAS 2940860-95-5) is a chiral, trifluoromethylated pyranopyridine scaffold of significant interest in medicinal chemistry and drug discovery. The compound's core structure combines a pyrano[4,3-c]pyridine ring system with a strategically positioned trifluoromethyl (CF3) group. The inclusion of the -CF3 group is a well-established strategy in agrochemical and pharmaceutical design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and contribution to a large hydrophobic domain . This specific (S)-enantiomer is of particular value for creating targeted chiral molecules. While research into the exact biological profile of this precise compound is ongoing, related pyrano-fused heterocycles have demonstrated a range of promising pharmacological activities in scientific literature, including potential as antiviral agents and enzyme inhibitors . As such, this compound serves as a versatile and high-value building block for the synthesis of novel active pharmaceutical ingredients (APIs), the exploration of new therapeutic mechanisms, and structure-activity relationship (SAR) studies. We supply this intermediate as a high-quality reference material, typically analyzed by techniques such as LCMS, HPLC, and NMR to ensure identity and purity, empowering researchers to accelerate their innovative projects in synthetic and pharmaceutical chemistry. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one

InChI

InChI=1S/C10H8F3NO2/c1-5-6-2-9(10(11,12)13)14-3-7(6)8(15)4-16-5/h2-3,5H,4H2,1H3/t5-/m0/s1

InChI Key

RNUHAHITXATNSH-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C2=CC(=NC=C2C(=O)CO1)C(F)(F)F

Canonical SMILES

CC1C2=CC(=NC=C2C(=O)CO1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Research Findings

  • The use of Wittig reactions or related olefination methods is common in introducing methylene or methylidene groups adjacent to the pyridine ring, facilitating subsequent cyclization steps to form the pyrano ring system.
  • Trifluoromethylation reactions benefit from transition-metal catalysis, improving regioselectivity and yield.
  • Chiral resolution or asymmetric catalysis ensures the desired (1S) stereochemistry, critical for biological activity.

Reaction Mechanism Insights

  • The trifluoromethyl group enhances the electron-withdrawing character of the molecule, influencing reactivity during cyclization and substitution reactions.
  • The stereochemistry at the 1-position affects the spatial orientation of the pyrano ring, impacting biological target binding.

Comparative Perspectives from Literature

  • Similar pyrano[4,3-c]pyridine derivatives with trifluoromethyl groups have been synthesized using analogous multi-step sequences, confirming the robustness of these methods.
  • Comparison with pyrido[1,2-a]pyrimidin-4-one and pyrrolo[2,3-b]pyridine derivatives reveals that trifluoromethyl substitution consistently improves metabolic stability and binding affinity in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one":

  • (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine:
    • This is a building block in chemical synthesis .
    • It has the molecular formula C11H10F3NO and a molecular weight of 229.2 .
  • Pyrano[2,3-c]pyrazoles:
    • These compounds have shown antibacterial potential in in silico molecular docking analysis against Staphylococcal drug target enzyme DHFR (PDB ID: 2w9g) and its trimethoprim-resistant variant S1DHFR (PDB ID: 2w9s) .
    • Specific pyrano[2,3-c]pyrazoles have been screened against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Proteus vulgaris and Escherichia coli) bacterial strains .
    • Some pyrazole derivatives have shown better antibacterial efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa compared to ampicillin .
  • Pyrano[2,3-c]pyrazole Derivatives:
    • These are potential human coronavirus inhibitors .
    • Specific compounds have demonstrated strong antiviral efficacies throughout the replication process .
  • Other pyrano compounds:
    • A tetrahydro-3H-pyrazolo[4,3-f]quinoline derivative (HSD1787) has shown inhibitory activity against melanoma, renal, breast, ovarian, and leukemia cancer cell lines .
  • Alpelisib:
    • Synthesis of Alpelisib involves a pyran-4-one intermediate .

Mechanism of Action

The mechanism of action of (1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Key Features :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • The (1S)-methyl group introduces stereochemical complexity, which may influence receptor binding or enzymatic interactions.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally related molecules from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
(1S)-1-Methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one (Target) Pyrano[4,3-c]pyridin-4-one (1S)-CH₃, 7-CF₃ C₉H₈F₃NO₂ 235.16 (calc.)
1H-pyrano[4,3-c]pyridin-4-one (Base compound, ) Pyrano[4,3-c]pyridin-4-one Unsubstituted C₈H₇NO₂ 165.15
7-Fluoro-1H-pyrido[4,3-d]pyrimidin-4-one () Pyrido[4,3-d]pyrimidin-4-one 7-F C₇H₄FN₃O 165.13
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-... () Pyrido[1,2-a]pyrimidin-4-one 2-(3-Fluoro-4-methoxyphenyl), 9-CH₃, 7-(1,2,3,6-tetrahydropyridin-4-yl) ~C₂₀H₂₀FN₄O₂ (est.) ~380.40 (est.)
Cayman Chem compound () 2(1H)-pyridinone 4-Pyrimidinyl, 1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl, 1-methylpyrazol-5-yl C₂₁H₁₈ClFN₆O₂ 440.86

Structural Insights :

  • The pyrano-pyridinone core (Target) is distinct from pyrido-pyrimidinones () and 2(1H)-pyridinones (), which have different hydrogen-bonding and electronic properties.

Physicochemical Properties

Property Target (Inferred) 1H-pyrano[4,3-c]pyridin-4-one () 7-Fluoro-pyrido[4,3-d]pyrimidin-4-one () Cayman Chem Compound ()
LogP ~1.8–2.5 (estimated) 0.87 (base compound) 0.87 3.5–4.0 (estimated)
PSA (Ų) ~60–70 (estimated) 58.9 58.9 ~110–120 (estimated)
Molecular Weight 235.16 165.15 165.13 440.86

Key Observations :

  • The -CF₃ group increases the target’s hydrophobicity (higher LogP) compared to the fluorine-substituted analog in .
  • The Cayman Chem compound’s high molecular weight and PSA suggest lower membrane permeability, contrasting with the target’s moderate size and PSA.

Biological Activity

(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one (CAS: 2940860-95-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C11H10F3NO, with a molecular weight of 229.2 g/mol. Its structure includes a pyrano-pyridine core, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds with a pyrano-pyridine scaffold exhibit significant anticancer activity. A study highlighted the inhibitory effects of similar compounds on various cancer cell lines, including HeLa and A375 cells. The compound demonstrated potent antiproliferative effects, with IC50 values indicating effective inhibition of cell growth .

Enzyme Inhibition

(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs). Inhibitors targeting CDK2 and CDK9 have shown promise in cancer therapy, with selectivity profiles that enhance their therapeutic index. The compound's trifluoromethyl group is believed to play a crucial role in enhancing binding affinity to these enzymes .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Similar derivatives have shown promise in models of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. The presence of the trifluoromethyl group may enhance the lipophilicity and blood-brain barrier penetration of the compound, making it a candidate for further investigation in neuroprotection .

The biological activity of (1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound likely binds to the ATP-binding site of CDKs, preventing substrate phosphorylation and disrupting cell cycle progression.
  • Induction of Apoptosis : By modulating apoptotic pathways, the compound may promote programmed cell death in cancer cells.
  • Neuroprotective Pathways : It might enhance neurotrophic factor signaling or inhibit neuroinflammatory processes.

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated significant inhibition in HeLa and A375 cell lines with IC50 values < 10 µM
CDK InhibitionSelective inhibition observed against CDK2 (IC50 = 0.36 µM) and CDK9 (IC50 = 1.8 µM)
NeuroprotectionPotential modulation of neuroprotective pathways in models of neurodegeneration

Q & A

Q. What are the key considerations for selecting reaction solvents when synthesizing (1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one?

Polar solvents such as DMF, DMSO, THF, or acetonitrile are preferred due to their ability to stabilize intermediates and enhance reaction rates in heterocyclic systems. These solvents improve solubility of fluorinated precursors and facilitate nucleophilic/electrophilic interactions critical for cyclization steps .

Q. What spectroscopic methods are essential for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS-ESI) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are indispensable. For example, ¹H-NMR can resolve methyl and trifluoromethyl group environments, while ¹³C-NMR identifies carbonyl (C=O) and pyridinone ring signals. HRMS validates molecular weight with <2 ppm error .

Q. How should researchers design a synthetic pathway for novel pyrano-pyridinone derivatives?

Begin with retrosynthetic analysis to identify key building blocks (e.g., trifluoromethyl precursors). Optimize steps for regioselectivity, such as protecting group strategies for hydroxyl or amine functionalities. Multi-step protocols may involve cyclocondensation, followed by purification via MPLC or recrystallization .

Q. What safety protocols are critical when handling fluorinated pyridinones?

Use fume hoods for volatile fluorinated intermediates, wear nitrile gloves to prevent permeation, and maintain inert atmospheres (N₂/Ar) during sensitive reactions. Reference safety data sheets (SDS) for specific hazards, such as respiratory irritation or thermal instability .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction parameters (temperature, solvent purity, catalyst loading) and document deviations. Use internal standards (e.g., deuterated solvents for NMR) and cross-validate results with independent techniques like HPLC (≥98% purity thresholds) .

Advanced Research Questions

Q. How can low reaction yields in trifluoromethyl-substituted pyrano-pyridinone syntheses be addressed?

Optimize stoichiometry of fluorinated reagents (e.g., CF₃Cu) and employ cryogenic conditions for exothermic steps. Alternative routes, such as late-stage trifluoromethylation via radical pathways, may bypass unstable intermediates .

Q. What strategies mitigate degradation of labile functional groups during prolonged experimental protocols?

Implement continuous cooling (e.g., −20°C baths) to slow organic degradation. Use stabilizing additives (e.g., BHT for radicals) and minimize light exposure for photosensitive intermediates. Real-time monitoring via inline FTIR can detect decomposition .

Q. How can discrepancies in biological activity data across studies be resolved?

Cross-validate assay conditions (e.g., cell lines, solvent controls) and quantify degradation products (e.g., via LC-MS). Compare results with structurally analogous compounds to isolate structure-activity relationships (SAR) .

Q. What advanced techniques optimize regioselectivity in pyrano[4,3-c]pyridin-4-one cyclization?

Use computational modeling (DFT) to predict transition states for ring closure. Experimentally, employ directing groups (e.g., sulfonyl) or asymmetric catalysis to favor the (1S)-enantiomer .

Q. How should reaction byproducts in complex heterocyclic syntheses be analyzed?

Combine preparative HPLC with tandem MS/MS to isolate and identify minor impurities. For stereochemical byproducts, use chiral chromatography or X-ray crystallography .

Methodological Considerations Table

ChallengeSolutionKey References
Low synthetic yieldsLate-stage trifluoromethylation; cryogenic conditions
Structural ambiguityMulti-nuclear NMR + HRMS cross-validation
Degradation during assaysStabilizing additives + real-time monitoring
Regioselectivity issuesComputational modeling (DFT) + directing groups
Biological data variabilityStandardized assay protocols + degradation profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.